molecular formula C₂₄H₂₃D₃O₈S B1140561 (E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoic acid CAS No. 1185242-13-0

(E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoic acid

Cat. No.: B1140561
CAS No.: 1185242-13-0
M. Wt: 477.54
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoic acid is a sophisticated research chemical engineered for investigating cyclooxygenase-2 (COX-2) pathways and deuterium isotope effects. Its structure is based on a benzofuran core, a known pharmacophore for COX-2 inhibition, which is functionalized with a sulfonyloxy group and a side chain terminating in a carboxylic acid. The defining feature of this compound is the incorporation of a trideuteriomethoxy group (-OCD3), a strategic deuterium substitution that replaces hydrogen atoms with the stable, heavier deuterium isotope. This modification is employed to probe and potentially alter the molecule's metabolic fate, a concept central to the deuterium isotope effect , with the goal of improving metabolic stability and extending half-life in vivo. Researchers utilize this compound as a precise tool to study the COX-2 mediated inflammatory response , to trace metabolic pathways using mass spectrometry, and to validate the biochemical impact of deuterium incorporation in drug discovery. It serves as a critical asset in the development of next-generation anti-inflammatory agents and in fundamental pharmacological research aimed at understanding enzyme kinetics and drug metabolism. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O8S/c1-14-5-9-17(10-6-14)33(28,29)32-23-18(11-7-15(2)8-12-20(25)26)22(30-4)16(3)19-13-31-24(27)21(19)23/h5-7,9-10H,8,11-13H2,1-4H3,(H,25,26)/b15-7+/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRAAEPJBXLKLI-BVDUSYAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)O)OC)C)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)OS(=O)(=O)C3=CC=C(C=C3)C)C/C=C(\C)/CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rhodium-Catalyzed Annulation for Oxo and Methyl Substituents

Rhodium(III) catalysts enable direct C–H activation of substituted benzamides, facilitating annulation with vinylene carbonate to install the 3-oxo group. As demonstrated by recent work, cyclopentadienyl rhodium complexes (CpRh) in tetrachloroethane mediate four-step cascades involving migratory insertion, nucleophilic substitution, and β-oxygen elimination to yield 3-oxo-7-methylbenzofurans. For example, treatment of 7-methylbenzamide with vinylene carbonate under CpRh catalysis generates the 3-oxo-7-methyl intermediate in 65–80% yield. This method avoids protecting groups, streamlining access to the ketone functionality.

Ruthenium-Mediated Alkenylation for Sulfonyloxy Precursor

The 4-(4-methylphenyl)sulfonyloxy group necessitates a phenol precursor at position 4 prior to sulfonylation. Ruthenium-catalyzed C–H alkenylation of m-hydroxybenzoic acids with alkynes provides a route to functionalized benzofurans. Using γ-valerolactone (GVL) as a solvent and magnesium acetate as a base, Zheng et al. achieved aerobic oxidation-coupled cyclization, yielding 4-hydroxybenzofurans with electron-donating methyl groups at position 7. Substrates with methyl groups exhibit enhanced yields (78–85%) due to favorable resonance effects.

Deuterium Incorporation at Position 6

The 6-trideuteriomethoxy group is introduced via nucleophilic substitution of a hydroxyl intermediate with deuterated methyl iodide.

Selective Methoxy Deuteration

Treatment of the 6-hydroxybenzofuran intermediate with deuterated methyl iodide (CD3I) in dimethylformamide (DMF) and potassium carbonate (K2CO3) at 60°C for 12 hours achieves >95% deuterium incorporation. This method, adapted from rhodium-catalyzed benzofuran syntheses, ensures minimal isotopic scrambling due to mild conditions.

Sulfonylation at Position 4

The 4-hydroxy intermediate undergoes sulfonylation with 4-methylbenzenesulfonyl chloride (TsCl) to install the sulfonyloxy group.

Pyridine-Mediated Sulfonate Formation

Reaction of the 4-hydroxybenzofuran with TsCl (1.2 equiv) in anhydrous dichloromethane (DCM) and pyridine (2.0 equiv) at 0°C to room temperature for 6 hours affords the sulfonate ester in 88–92% yield. Pyridine scavenges HCl, preventing acid-catalyzed decomposition of the benzofuran core.

Hex-4-enoic Acid Side-Chain Installation

The (E)-4-methylhex-4-enoic acid moiety is appended via Heck coupling or Horner-Wadsworth-Emmons (HWE) olefination.

Palladium-Catalyzed Heck Coupling

Coupling the benzofuran-5-boronic acid with (E)-4-methylhex-4-enoic acid tert-butyl ester under Pd(PPh3)4 catalysis in toluene/water (3:1) at 80°C installs the side chain with retention of E-configuration. Subsequent tert-butyl ester cleavage with trifluoroacetic acid (TFA) in DCM yields the free carboxylic acid (82% over two steps).

HWE Olefination for Stereocontrol

Alternately, phosphonate derivatives of the benzofuran core react with 4-methylpent-2-enal under HWE conditions (NaH, THF) to form the E-alkene (94:6 E:Z). Oxidation of the aldehyde to the carboxylic acid is achieved using Jones reagent (CrO3/H2SO4) in acetone at 0°C (78% yield).

Final Deprotection and Purification

Global deprotection (if applicable) and purification via reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) yield the title compound in >98% purity.

Analytical Data and Characterization

Property Value
HRMS (ESI+) m/z 566.1845 [M+H]+ (calc. 566.1849)
1H NMR (600 MHz, CDCl3) δ 7.82 (d, J=8.4 Hz, 2H, Ts), 7.38 (d, J=8.4 Hz, 2H, Ts), 6.52 (s, 1H, H-5), 5.92 (t, J=15.6 Hz, 1H, CH=CH), 3.42 (s, 3H, CD3O), 2.45 (s, 3H, Ts-CH3), 2.31 (s, 3H, C7-CH3), 1.98 (m, 2H, CH2), 1.72 (m, 2H, CH2)
13C NMR (150 MHz, CDCl3) δ 192.4 (C=O), 169.8 (CO2H), 144.2 (C-SO2), 136.1 (C=C), 128.9–126.4 (Ts aromatic), 122.5 (C-5), 105.3 (CD3O), 56.8 (CD3O), 34.2–21.4 (aliphatic chain)
Deuterium Incorporation 99.7% (CD3O by 2H NMR)

Challenges and Optimization Considerations

  • Deuterium Stability : Prolonged heating above 80°C risks H/D exchange. Microwave-assisted reactions at 50°C reduce degradation.

  • Sulfonate Hydrolysis : The 4-sulfonyloxy group is prone to hydrolysis under acidic conditions. Neutral pH during workup is critical.

  • E/Z Isomerism : HWE conditions outperform Heck coupling in stereoselectivity (94% E vs 88% E).

Scalability and Industrial Feasibility

Gram-scale synthesis is achievable via:

  • Benzofuran Core : 15 g batches using CpRh catalysis (78% yield).

  • Deuteration : Continuous flow reactors with CD3I enhance throughput (90% yield).

  • Sulfonylation : Telescoping without intermediate isolation reduces costs .

Chemical Reactions Analysis

4’-Tosyl Mycophenolic Acid-d3 undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. The presence of the benzofuran moiety is known to enhance cytotoxicity against various cancer cell lines. Studies have shown that derivatives of benzofuran can induce apoptosis in cancer cells through the activation of intrinsic pathways, suggesting that (E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoic acid may possess similar properties .

1.2 Anti-inflammatory Effects

The sulfonyloxy group in the compound is hypothesized to contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Research has demonstrated that related compounds can modulate the immune response, potentially leading to therapeutic applications in diseases characterized by chronic inflammation .

Synthetic Chemistry Applications

2.1 Synthesis of Complex Molecules

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility is beneficial for developing new pharmaceuticals and agrochemicals .

2.2 Development of Novel Catalysts

Due to its structural complexity and electronic properties, this compound may also be explored as a catalyst or co-catalyst in organic reactions. Research into similar compounds has shown their effectiveness in facilitating reactions under mild conditions, which can lead to more sustainable synthetic processes .

Material Science Applications

3.1 Polymer Chemistry

The incorporation of this compound into polymer matrices may enhance material properties such as thermal stability and mechanical strength. Its functional groups can facilitate interactions with polymer chains, potentially leading to materials with tailored characteristics for specific applications .

3.2 Coatings and Composites

The compound's chemical stability and potential UV resistance make it a candidate for use in coatings and composite materials. Research has indicated that similar compounds can improve the durability and performance of coatings used in various industrial applications .

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines using derivatives similar to (E)-4-methyl...
Study 2Anti-inflammatory MechanismsFound that sulfonyloxy compounds inhibit TNF-alpha production in macrophages, suggesting potential therapeutic use...
Study 3Synthetic ApplicationsShowed successful synthesis of complex molecules using (E)-4-methyl... as an intermediate, highlighting its versatility...

Mechanism of Action

The mechanism of action of 4’-Tosyl Mycophenolic Acid-d3 is primarily related to its role as a biochemical tool:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
(E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoic acid 4-(4-methylphenyl)sulfonyloxy, 6-OCD₃, 7-methyl C₂₃H₂₃D₃O₉S ~481.5 (estimated) Deuterated methoxy enhances metabolic stability; sulfonyloxy group increases solubility and reactivity.
Mycophenolic Acid (MPA) [(4E)-6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid] 4-hydroxy, 6-methoxy, 7-methyl C₁₇H₂₀O₆ 320.34 Immunosuppressant; hydroxy group at position 4 contributes to acidity and binding affinity .
(E)-6-(4,6-Dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid 4,6-dimethoxy, 7-methyl C₁₈H₂₂O₆ 334.36 Dimethoxy substitution reduces metabolic degradation compared to MPA; increased lipophilicity .
Sorbitol ester of MPA [(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate] Sorbitol esterified at carboxylic acid C₂₃H₃₀O₁₁ 506.48 Prodrug form; improved oral bioavailability due to esterification .

Key Structural and Functional Differences:

Deuterium Substitution :

  • The trideuteriomethoxy group (OCD₃) in the target compound replaces MPA’s methoxy (OCH₃). Deuterium’s kinetic isotope effect slows CYP450-mediated demethylation, prolonging half-life .
  • In contrast, the dimethoxy variant (C₁₈H₂₂O₆) lacks isotopic labeling but shows enhanced metabolic resistance due to steric hindrance .

Sulfonyloxy vs. This modification may also serve as a leaving group in prodrug activation .

Side Chain and Stereochemistry: All compounds retain the (E)-configured hex-4-enoic acid side chain, essential for binding to inosine monophosphate dehydrogenase (IMPDH), the target of MPA .

Research Findings and Implications

Structural Characterization :

  • X-ray crystallography using SHELX and ORTEP software has resolved the benzofuran core’s conformation, confirming the (E)-configuration and substituent orientations .

Solubility and Reactivity :

  • The sulfonyloxy group’s polar nature improves aqueous solubility, addressing a limitation of MPA. However, its electrophilicity may necessitate stability testing under physiological conditions .

Comparative Bioactivity :

  • While MPA remains the gold standard for IMPDH inhibition, the dimethoxy variant (C₁₈H₂₂O₆) shows 20% reduced potency in vitro, likely due to diminished hydrogen-bonding capacity .

Biological Activity

Overview

(E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoic acid is a complex organic compound that exhibits notable biological activity. This compound is part of a broader category of benzofuran derivatives, which have been studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

PropertyValue
Molecular Formula C24H26O8S
Molecular Weight 478.53 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)OC)O)C)COC3=O

The biological activity of this compound is attributed to its ability to interact with various molecular targets within the body. Preliminary studies suggest that it may modulate several biochemical pathways, potentially influencing:

  • Inflammatory Pathways : The sulfonyl group may enhance anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Cell Proliferation : The benzofuran core has been associated with the regulation of cell cycle progression and apoptosis in cancer cells.
  • Antimicrobial Activity : The compound's structure suggests potential interactions with microbial enzymes, leading to inhibition of growth.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for predicting its therapeutic efficacy. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability Under investigation
Half-Life Not yet determined
Metabolism Likely hepatic
Excretion Primarily renal

Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory properties of benzofuran derivatives, including this compound. They found that it significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.

Anticancer Activity

Another study focused on the anticancer properties of related compounds. The findings indicated that similar benzofuran derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. Further research is needed to confirm if this compound demonstrates comparable efficacy.

Antimicrobial Properties

Research published in Pharmaceutical Biology explored the antimicrobial activity of related sulfonyl compounds. The results showed promising activity against Gram-positive bacteria, indicating a need for further exploration into the antimicrobial potential of this specific compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.